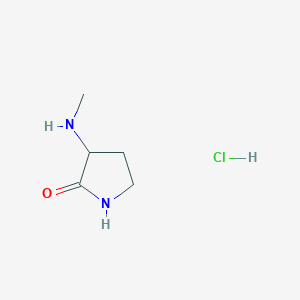

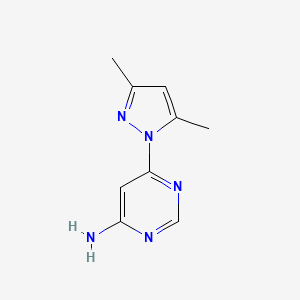

4-amino-6-(3,5-dimetil-1H-pirazol-1-il)pirimidina

Descripción general

Descripción

The compound “6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine” is a chemical compound that has been studied for its potential applications . It is a derivative of pyrazole, a class of organic compounds with a five-membered ring containing two nitrogen atoms .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . For instance, a targeted synthesis of a number of new potentially biologically active derivatives based on the corresponding 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide was carried out . The reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques . For example, the 1H-NMR and 13C-NMR spectra can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . For example, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form certain derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques . For instance, its melting point, boiling point, density, molecular weight, and other properties can be measured .Aplicaciones Científicas De Investigación

Actividades Antileishmaniales y Antimaláricas

Los compuestos que contienen pirazol, como "4-amino-6-(3,5-dimetil-1H-pirazol-1-il)pirimidina", son conocidos por sus diversos efectos farmacológicos, incluidas potentes actividades antileishmaniales y antimaláricas . En un estudio, se sintetizaron y evaluaron pirazoles acoplados a hidrazina contra el aislado clínico de Leishmania aethiopica y ratones infectados con Plasmodium berghei . Los resultados revelaron que estos compuestos mostraron una actividad antipromastigote superior .

Estudios de Acoplamiento Molecular

Se han realizado estudios de acoplamiento molecular en estos compuestos para justificar su actividad antileishmanial . El estudio se llevó a cabo en Lm-PTR1, complejo con Trimetoprima . Los resultados justificaron la mejor actividad antileishmanial de estos compuestos .

Síntesis de Derivados Energéticos

“this compound” y sus derivados se han sintetizado para su uso como explosivos prometedores fundibles . Estos compuestos se prepararon mediante reacciones nucleofílicas . Uno de los compuestos sintetizados tiene un punto de fusión y una estabilidad térmica prometedores y puede considerarse como un posible explosivo fundible .

Uso en Tecnologías de Defensa Nacional y Aeroespacial

El desarrollo de materiales energéticos de alto rendimiento ha recibido una atención creciente debido a su aplicación significativa en las tecnologías de defensa nacional y aeroespacial . Los explosivos fundibles son materiales energéticos importantes específicos que se cargan comúnmente en municiones debido a sus puntos de fusión adecuados .

Uso como Agentes Quelantes en Complejos Metálicos

Los poliazoles, que incluyen "this compound", se propusieron como ligandos prometedores en complejos metálicos hace más de 40 años . Se han estudiado de manera relativamente intensiva como agentes quelantes debido a sus diversas aplicaciones potenciales en el área de la catálisis .

Aplicaciones en Medicina y Estudios de Biomimetismo

Además de su uso en el área de la catálisis, los poliazoles también han encontrado aplicaciones en medicina y estudios de biomimetismo . Estos compuestos se han estudiado por su posible uso en estos campos debido a sus propiedades únicas .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrazolylpyridazine derivatives, have been found to have a wide spectrum of biological activity .

Biochemical Pathways

Related compounds have been found to have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .

Result of Action

Related compounds have shown a pronounced stimulating effect on plant growth .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For instance, a related compound was found to have very high solubility in saline at pH 7 .

Análisis Bioquímico

Biochemical Properties

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in oxidative reactions. For instance, it can act as a ligand for metal ions, forming complexes that can catalyze oxidation reactions

Cellular Effects

The effects of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding how the compound can be used to regulate cellular functions and its potential therapeutic applications.

Molecular Mechanism

At the molecular level, 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. Understanding these molecular mechanisms is crucial for developing targeted therapies and biochemical tools.

Temporal Effects in Laboratory Settings

The temporal effects of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, which are important for evaluating its potential therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine vary with different dosages. Low doses of the compound can have beneficial effects, such as enhancing enzyme activity or modulating signaling pathways . High doses can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications.

Propiedades

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-6-3-7(2)14(13-6)9-4-8(10)11-5-12-9/h3-5H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJMNPWZWJBMPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=NC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701222616 | |

| Record name | 4-Pyrimidinamine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447965-78-7 | |

| Record name | 4-Pyrimidinamine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1447965-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinamine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1470824.png)

![6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1470831.png)

![N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B1470834.png)